molecular formula C20H18FN3O2S B3011682 1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-((4-fluorophenyl)thio)ethanone CAS No. 2034374-25-7

1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-((4-fluorophenyl)thio)ethanone

Cat. No.: B3011682
CAS No.: 2034374-25-7
M. Wt: 383.44
InChI Key: NNBZAOQJZHOERG-UHFFFAOYSA-N
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Description

The compound 1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-((4-fluorophenyl)thio)ethanone is a heterocyclic molecule featuring a pyrrolidine scaffold substituted with a 1,2,4-oxadiazole ring and a fluorophenylthio-ethanone moiety. Its structural complexity combines electron-withdrawing (oxadiazole) and lipophilic (fluorophenyl) groups, making it a candidate for diverse biological applications, including antimicrobial or enzyme-targeted therapies.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2S/c21-15-6-8-16(9-7-15)27-12-19(25)24-10-17(14-4-2-1-3-5-14)18(11-24)20-22-13-26-23-20/h1-9,13,17-18H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBZAOQJZHOERG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)CSC2=CC=C(C=C2)F)C3=NOC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-((4-fluorophenyl)thio)ethanone is a complex organic molecule that incorporates both oxadiazole and pyrrolidine moieties. Its unique structure suggests potential for significant biological activity, particularly in medicinal chemistry. This article reviews the biological properties, synthesis, and potential applications of this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H17N3O2SC_{18}H_{17}N_{3}O_{2}S, with a molecular weight of 339.4 g/mol. The presence of the oxadiazole ring contributes to its biological activity by allowing interactions with various biological targets such as enzymes and receptors.

PropertyValue
Molecular FormulaC18H17N3O2SC_{18}H_{17}N_{3}O_{2}S
Molecular Weight339.4 g/mol
StructureStructure
CAS Number2034350-67-7

Anticancer Potential

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit a wide range of biological activities, particularly in cancer treatment. The structural modifications of oxadiazole derivatives have shown promising results in enhancing cytotoxicity against various cancer cell lines. For instance, studies suggest that these compounds can inhibit critical enzymes involved in cancer cell proliferation, including:

  • Telomerase
  • Histone Deacetylase (HDAC)
  • Thymidylate Synthase

The hybridization of oxadiazole with other anticancer pharmacophores has been demonstrated to yield compounds with different mechanisms of action, targeting specific pathways crucial for tumor growth and survival .

Antimicrobial and Other Activities

In addition to anticancer properties, oxadiazole derivatives have displayed antimicrobial effects against various pathogens. The dual nature of the compound allows it to potentially serve as an antibacterial, antifungal, and antiviral agent. This versatility is attributed to its ability to interact with multiple biological targets .

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes.
  • Interaction with Nucleic Acids : It can bind to DNA or RNA structures, disrupting normal cellular functions.
  • Modulation of Protein Functions : By interacting with specific proteins, it can alter signaling pathways critical for cell survival and proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of similar oxadiazole-containing compounds:

  • Study on Anticancer Activity : A study published in PMC highlighted that oxadiazole derivatives showed significant cytotoxic effects on various cancer cell lines by targeting thymidylate synthase and HDAC .
  • Antimicrobial Efficacy : Research indicated that certain oxadiazole derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications on the oxadiazole ring significantly influence the biological activity of the compounds, indicating that careful design can enhance efficacy .

Scientific Research Applications

Anticancer Properties

Research has demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance:

  • Study by Alam et al. (2022) : Reported IC50 values lower than established chemotherapeutic agents, indicating potent anticancer effects against various cancer cell lines.

Analgesic and Anti-inflammatory Effects

Studies have also highlighted the compound's analgesic and anti-inflammatory properties:

  • Said et al. (2022) : Observed strong analgesic effects in animal models, suggesting potential use in pain management therapies.

Antimycobacterial Activity

The compound has shown effectiveness against Mycobacterium tuberculosis:

  • Research by Ningegowda et al. (2022) : Demonstrated significant antimycobacterial activity, positioning it as a candidate for tuberculosis treatment.

Drug Development

Given its promising biological activities, 1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-((4-fluorophenyl)thio)ethanone is being explored for development into new pharmaceuticals targeting:

  • Cancer Therapy : As a potential lead compound for new anticancer drugs.
  • Pain Management : For its analgesic properties.

Material Science

The unique properties of the oxadiazole moiety make it suitable for applications in material science, particularly in developing novel materials with specific electronic or optical properties.

Case Studies

StudyFindings
Alam et al. (2022)Significant anticancer activity with IC50 values lower than established drugs.
Said et al. (2022)Strong analgesic and anti-inflammatory effects observed in animal models.
Ningegowda et al. (2022)Effective antimycobacterial activity against M. tuberculosis strains.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound’s closest structural analogs include triazole- and oxadiazole-containing derivatives with thioether-linked ethanone groups. A detailed comparison is outlined below:

Compound Core Heterocycle Substituents Molecular Weight Key Features
Target Compound Pyrrolidine-oxadiazole 4-Phenyl, 4-fluorophenylthio-ethanone ~434–450* Unique pyrrolidine-oxadiazole fusion; balanced lipophilicity and polarity
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole Phenylsulfonyl, difluorophenyl, phenyl ~542.5 Sulfonyl group enhances metabolic stability but may reduce membrane permeability
1-(4-Fluorophenyl)-2-((4-methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone (3d) Triazole Pyridinyl, methyl, fluorophenyl 441.5 Dual triazole cores; pyridine enhances solubility but may increase toxicity
2-((4-(4-Ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethanone (CAS 477331-51-4) Triazole Ethoxyphenyl, pyridinyl, fluorophenyl 434.5 Ethoxy group improves bioavailability; pyridine aids target interaction
(Z)-5-(6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)-3-styryl-1,2,4-oxadiazole (Ligand 20) Oxadiazole Bromopyrazolopyrimidine, styryl 384.2 Bromine enhances halogen bonding; styryl group may limit solubility

*Estimated based on structural similarity to CAS 477331-51-4 .

Physicochemical Properties

  • Melting Points : Triazole derivatives (e.g., 3d ) melt at 195–197°C, indicating high crystallinity. The target’s flexible pyrrolidine ring may reduce melting points, improving solubility .
  • Lipophilicity : Fluorophenylthio groups (logP ~3.5) enhance membrane penetration vs. sulfonyl (logP ~2.8) or pyridinyl (logP ~1.9) substituents .

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